molecular formula C20H17NO B8520922 N-benzyl 3-phenylbenzamide

N-benzyl 3-phenylbenzamide

Cat. No. B8520922
M. Wt: 287.4 g/mol
InChI Key: GWMYZHUJHAONTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07956216B2

Procedure details

Oxalyl chloride (132 μL, 1.5 mmol) was added over a 10 minute period to a mixture of 3-phenylbenzoic acid (200 mg, 1 mmol) dissolved in a mixture THF/DMF (3.5 mL/58 μL). After the addition, the reaction was stirred at room temperature for 2.5 hours. Benzylamine (268 μL, 2.5 mmol) was then added into half of the acid chloride solution at 0° C. The reaction mixture was then stirred at room temperature for 18 hours. The reaction mixture was concentrated and water was added to the residue. The aqueous phase was extracted 3 times with CH2Cl2 and the combined organic layers were washed with 2N HCl, saturated NaHCO3, brine, dried over Na2SO4 and concentrated. Diethyl ether was added to the residue and a white solid precipitated which was collected by filtration and rinsed with a small amount of diethyl ether. The white solid was then dried under vacuum (105 mg, 73%). NMR 1H (ppm, CDCl3): 8.01 (s, 1H), 7.72 (t, J3=7.89 Hz, 2H), 7.58 (d, J3=7.14 Hz, 2H), 7.49-7.24 (m, 9H), 6.57 (br. s., 1H), 4.64 (d, J3=5.29 Hz, 2H).
Quantity
132 μL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
268 μL
Type
reactant
Reaction Step Two
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
THF DMF
Quantity
3.5 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(Cl)(=O)C(Cl)=O.[C:7]1([C:13]2[CH:14]=[C:15]([CH:19]=[CH:20][CH:21]=2)[C:16]([OH:18])=O)[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[CH2:22]([NH2:29])[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>C1COCC1.CN(C=O)C>[CH2:22]([NH:29][C:16](=[O:18])[C:15]1[CH:19]=[CH:20][CH:21]=[C:13]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[CH:14]=1)[C:23]1[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1 |f:3.4|

Inputs

Step One
Name
Quantity
132 μL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
200 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C=1C=C(C(=O)O)C=CC1
Step Two
Name
Quantity
268 μL
Type
reactant
Smiles
C(C1=CC=CC=C1)N
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
THF DMF
Quantity
3.5 mL
Type
solvent
Smiles
C1CCOC1.CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction was stirred at room temperature for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
The reaction mixture was then stirred at room temperature for 18 hours
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
water was added to the residue
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted 3 times with CH2Cl2
WASH
Type
WASH
Details
the combined organic layers were washed with 2N HCl, saturated NaHCO3, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
ADDITION
Type
ADDITION
Details
Diethyl ether was added to the residue
CUSTOM
Type
CUSTOM
Details
a white solid precipitated which
FILTRATION
Type
FILTRATION
Details
was collected by filtration
WASH
Type
WASH
Details
rinsed with a small amount of diethyl ether
CUSTOM
Type
CUSTOM
Details
The white solid was then dried under vacuum (105 mg, 73%)

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
Smiles
C(C1=CC=CC=C1)NC(C1=CC(=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.